β-Glucuronide Linker ADCs Show Potent Cytotoxicity in vc-PAB Linker-Resistant Cell Lines
ADCs utilizing the β-glucuronide linker system deliver potent cytotoxic activity in cell lines that demonstrate resistance to conjugates employing the widely used valine-citrulline-PAB (vc-PAB) dipeptide linker system delivering the same MMAE payload. This differential susceptibility is attributed to distinct intracellular cleavage mechanisms and drug release kinetics [1].
| Evidence Dimension | Cytotoxic activity in resistant cell lines |
|---|---|
| Target Compound Data | Retained potent cytotoxic activity in cell lines resistant to vc-PAB-MMAE ADCs |
| Comparator Or Baseline | vc-PAB-MMAE ADC (cathepsin B-cleavable dipeptide linker) |
| Quantified Difference | Qualitatively, β-glucuronide ADCs exhibit activity where vc-PAB ADCs show resistance; cellular accumulation of released MMAE is 'considerably greater' from glucuronide ADC relative to vc-PAB ADC [1] |
| Conditions | In vitro cell culture assays across multiple cancer cell lines; MMAE payload |
Why This Matters
This differential activity profile against vc-PAB-resistant cells provides a scientific rationale for selecting glucuronide-based linkers in indications where cathepsin B expression or activity may be limiting, expanding the addressable patient population and reducing the risk of linker-mediated resistance.
- [1] Okeley NM, VanEpps HA, Setter JR, et al. Abstract 4465: Differential MMAE delivery from ADCs utilizing the valine-citrulline-PAB and β-glucuronide cleavable linker systems. Cancer Research. 2014;74(19_Supplement):4465. View Source
